![molecular formula C11H7ClN4 B11873454 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)
1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールは、ピリミジンとベンゾイミダゾールの構造的特徴を組み合わせた複素環式化合物です。この化合物は、医薬品化学および材料科学における潜在的な用途により、大きな関心を集めています。ピリミジンとベンゾイミダゾールの両方の部分構造の存在により、独自の化学的および生物学的特性が備わっています。
準備方法
合成経路と反応条件: 1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールの合成は、通常、2-クロロピリミジンとベンゾイミダゾールを特定の条件下で反応させることで行われます。一般的な方法には以下が含まれます。
試薬: 2-クロロピリミジン、ベンゾイミダゾール、および炭酸カリウムなどの適切な塩基。
条件: 反応は、多くの場合、ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中、100〜150°Cの高温で数時間行われます。
工業的製造方法: この化合物の工業的製造には、大規模生産向けに最適化された類似の合成経路が関与する可能性があります。これには、一貫した品質と収量を確保するための連続フロー反応器の使用が含まれます。反応条件は、効率を最大化し、副生成物を最小限に抑えるように注意深く制御されます。
化学反応の分析
反応の種類: 1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
求核置換: ピリミジン環の塩素原子は、アミンやチオールなどの求核剤によって置換される可能性があります。
酸化と還元: ベンゾイミダゾール部分は、酸化還元反応に関与し、その電子特性を変更することができます。
環化反応: この化合物は、環化反応によって追加の環を形成し、より複雑な構造をもたらす可能性があります。
一般的な試薬と条件:
求核置換: 塩基の存在下のアジ化ナトリウムや第一級アミンなどの試薬。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
主要な生成物:
置換生成物: 求核剤に応じて、生成物には置換ピリミジンが含まれる場合があります。
酸化生成物: ベンゾイミダゾールの酸化型。
環化生成物: より複雑な複素環式化合物。
科学研究の応用
1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールは、科学研究において幅広い用途があります。
医薬品化学: 抗がん剤、抗ウイルス剤、抗菌剤としての可能性が探求されています。
生物学: 酵素阻害と受容体結合に関する研究で使用されます。
材料科学: その電子特性と有機半導体における潜在的な用途が調査されています。
産業: 医薬品や農薬向けのより複雑な分子の合成に使用されます。
科学的研究の応用
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールの作用機序は、その用途によって異なります。
医薬品化学: 特定の酵素や受容体を阻害し、疾患進行に重要な生物学的経路を阻害する可能性があります。
生物学: DNAまたはタンパク質に結合し、それらの機能に影響を与え、治療効果をもたらす可能性があります。
類似の化合物:
2-クロロピリミジン: ピリミジン部分構造を共有しますが、ベンゾイミダゾール構造がありません。
ベンゾイミダゾール: ベンゾイミダゾール部分構造を含みますが、ピリミジン構造がありません。
1-(2-クロロピリミジン-4-イル)-1H-イミダゾール: 構造が似ていますが、ベンゾイミダゾールの代わりにイミダゾール環があります。
独自性: 1-(2-クロロピリミジン-4-イル)-1H-ベンゾ[d]イミダゾールは、ピリミジンとベンゾイミダゾールの部分構造の組み合わせにより独特であり、個々の構成要素には見られない一連の化学的および生物学的特性を提供しています。
この化合物の汎用性と可能性により、さまざまな科学分野における貴重な研究対象となっています。
類似化合物との比較
2-Chloropyrimidine: Shares the pyrimidine moiety but lacks the benzimidazole structure.
Benzimidazole: Contains the benzimidazole moiety but lacks the pyrimidine structure.
1-(2-Chloropyrimidin-4-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is unique due to the combination of pyrimidine and benzimidazole moieties, providing a distinct set of chemical and biological properties not found in its individual components.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields
特性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
1-(2-chloropyrimidin-4-yl)benzimidazole |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H |
InChIキー |
RKRQWLLXLIVAMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


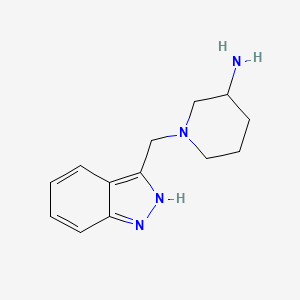
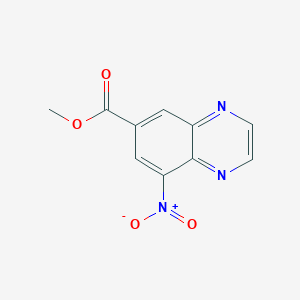
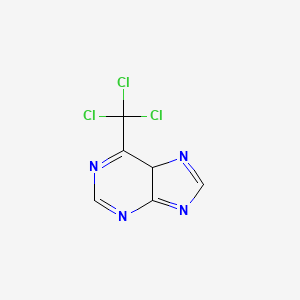



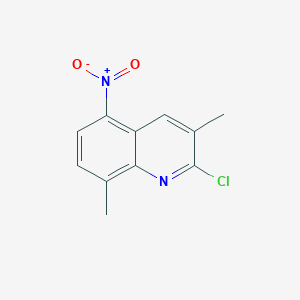
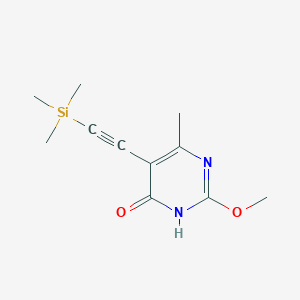
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)




![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
